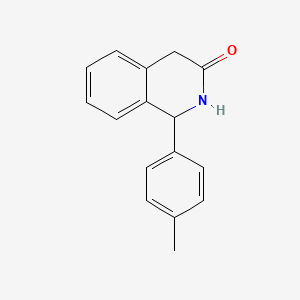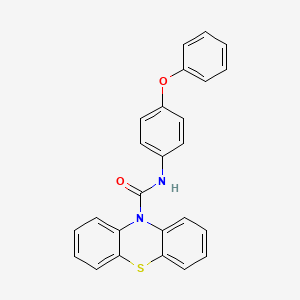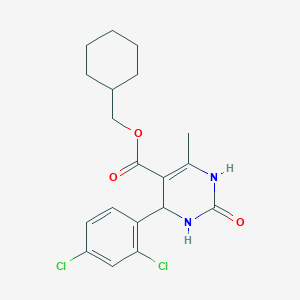![molecular formula C11H8FN3O3 B4923920 5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923920.png)
5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FAPY, is a chemical compound that has been studied extensively in the field of medicinal chemistry. FAPY has been found to have several potential applications in scientific research, including as an inhibitor of DNA polymerase and as a potential anticancer agent.
Mechanism of Action
5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits DNA polymerase by binding to the active site of the enzyme, thereby preventing the replication of DNA. This inhibition can cause DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have several biochemical and physiological effects, including the inhibition of DNA replication, the induction of DNA damage, and the promotion of cell death. These effects make 5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione a potential anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as an anticancer agent. Additionally, 5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a high selectivity for DNA polymerase, making it a potentially useful tool for studying DNA replication. However, one limitation of using 5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of more potent and selective inhibitors of DNA polymerase, the investigation of 5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione's potential as an anticancer agent in preclinical and clinical trials, and the exploration of 5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione's potential applications in other areas of scientific research. Further research is needed to fully understand the potential of 5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione as a tool for studying DNA replication and as a potential therapeutic agent for cancer.
Synthesis Methods
The synthesis of 5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through several methods, including the reaction of 3-aminobenzotrifluoride with ethyl acetoacetate, followed by cyclization with urea. Another method involves the reaction of 3-fluoroaniline with ethyl acetoacetate, followed by cyclization with urea.
Scientific Research Applications
5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and cancer research. 5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to be an inhibitor of DNA polymerase, which is an enzyme involved in DNA replication. Inhibition of this enzyme can prevent the growth and proliferation of cancer cells, making 5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione a potential anticancer agent.
properties
IUPAC Name |
5-[(3-fluorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O3/c12-6-2-1-3-7(4-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUGDHYNJWSARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-{[(3-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-bromo-4,10-bis(2-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4923840.png)
![4-nitro-N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B4923841.png)
![5,6-dichloro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923847.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4923853.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923861.png)

![methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate](/img/structure/B4923869.png)


![5-[4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923894.png)
![1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B4923911.png)
![3-(benzyloxy)-N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4923935.png)
![2-(4-chlorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4923943.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-phenylethanamine](/img/structure/B4923948.png)